[(2-Methoxyethyl)carbamoyl]formic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyethylamino)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-10-3-2-6-4(7)5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQDDHNFRFFREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268990 | |
| Record name | 2-[(2-Methoxyethyl)amino]-2-oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80638-54-6 | |
| Record name | 2-[(2-Methoxyethyl)amino]-2-oxoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80638-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Methoxyethyl)amino]-2-oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methoxyethyl Carbamoyl Formic Acid
Established Synthetic Routes and Optimizations
While a specific, documented industrial synthesis for [(2--Methoxyethyl)carbamoyl]formic acid is not readily found in peer-reviewed literature, its structure as an N-substituted mono-amide of oxalic acid allows for the postulation of viable synthetic routes based on well-established reactions in organic chemistry.
One of the most direct and classical approaches involves the reaction of an oxalic acid derivative with 2-methoxyethylamine (B85606). A common strategy for achieving selective mono-amidation of a dicarboxylic acid like oxalic acid is to use a derivative where one of the carboxylic acid groups is protected or activated differently.
A plausible and frequently employed method is the reaction of diethyl oxalate (B1200264) with 2-methoxyethylamine. Primary amines are known to react with diethyl oxalate to form either N,N'-disubstituted oxamides or, under controlled conditions, the mono-substituted ethyl oxamate (B1226882). The subsequent hydrolysis of the remaining ester group would yield the desired [(2-Methoxyethyl)carbamoyl]formic acid.
The reaction proceeds as follows:
Step 1: Amidation of Diethyl Oxalate
2-Methoxyethylamine reacts with diethyl oxalate in a nucleophilic acyl substitution reaction. By controlling the stoichiometry (using a near 1:1 molar ratio of the amine to the oxalate) and reaction conditions such as temperature and reaction time, the formation of the mono-amide can be favored over the di-amide.
Step 2: Hydrolysis of the Ethyl Ester
The resulting ethyl (2-methoxyethyl)oxamate is then subjected to hydrolysis, typically under basic conditions followed by acidification, to convert the ethyl ester into a carboxylic acid, yielding this compound.
Optimization of this route would focus on maximizing the yield of the mono-amide in the first step and ensuring complete and clean hydrolysis in the second. This can be achieved by:
Controlling Stoichiometry: Precise control over the molar ratios of reactants is crucial to minimize the formation of the N,N'-bis(2-methoxyethyl)oxamide byproduct.
Temperature and Reaction Time: Lower temperatures and shorter reaction times may favor the mono-substitution product.
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents are commonly used for such reactions.
Another established, albeit more suited for laboratory and library synthesis, is the use of a solid-phase synthetic approach. Here, oxalic acid can be anchored to a resin, and one of the acid groups is activated, for instance, by converting it to an acid chloride. This resin-bound activated oxalic acid can then be reacted with 2-methoxyethylamine. Cleavage from the resin would then yield the final product. This method offers the advantage of simplified purification, as the excess reagents and byproducts can be washed away from the resin-bound product. acs.org
| Parameter | Diethyl Oxalate Route | Solid-Phase Synthesis |
| Starting Materials | Diethyl oxalate, 2-methoxyethylamine | Oxalic acid, solid support (e.g., Wang resin), activating agents, 2-methoxyethylamine |
| Key Steps | 1. Mono-amidation2. Ester hydrolysis | 1. Anchoring to resin2. Activation3. Amidation4. Cleavage |
| Advantages | Scalable, uses common reagents | High purity of final product, simplified purification |
| Disadvantages | Potential for di-amide byproduct formation | Less suitable for large-scale industrial production, higher cost of reagents |
Exploration of Novel Reaction Pathways for Carbamoyl (B1232498) Formic Acid Synthesis
The field of organic synthesis is continually evolving, with new methodologies for amide bond formation being developed that offer advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of this compound, several novel approaches could be explored.
Enzymatic Synthesis: Biocatalysis is a rapidly growing area in chemical synthesis. The use of enzymes, such as lipases, can offer high chemo- and regioselectivity under mild reaction conditions. nih.gov An enzymatic approach could potentially catalyze the direct condensation of oxalic acid (or a suitable derivative) with 2-methoxyethylamine to selectively form the mono-amide, avoiding the need for protecting groups or activation steps and reducing the generation of byproducts. nih.gov
Visible-Light-Mediated Synthesis: Recent advancements in photoredox catalysis have enabled novel pathways for amide bond formation. nih.gov While not yet a standard industrial method, exploring a visible-light-mediated coupling of a suitable oxalic acid precursor with 2-methoxyethylamine could represent a cutting-edge, energy-efficient synthetic route.
Flow Chemistry: The use of continuous flow reactors offers significant advantages in terms of reaction control, safety, and scalability. A flow process for the reaction of diethyl oxalate with 2-methoxyethylamine could allow for precise control of temperature, pressure, and residence time, potentially leading to higher selectivity for the mono-amide product and facilitating a more streamlined and automated production process.
| Novel Pathway | Potential Advantages | Current Challenges |
| Enzymatic Synthesis | High selectivity, mild conditions, environmentally friendly | Enzyme stability and cost, substrate scope |
| Visible-Light-Mediated | Energy efficient, novel reactivity | Catalyst cost and availability, scalability |
| Flow Chemistry | Precise reaction control, enhanced safety, ease of scale-up | Initial setup cost, potential for clogging |
Principles of Sustainable Synthesis Applied to this compound Production
The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. Applying these principles to the synthesis of this compound is crucial for modern chemical manufacturing.
Prevention of Waste: The ideal synthesis would have high atom economy, minimizing the formation of byproducts. The direct amidation of oxalic acid with 2-methoxyethylamine would be the most atom-economical route, though achieving high selectivity can be challenging.
Safer Solvents and Auxiliaries: Traditional amide synthesis often employs hazardous solvents like DMF or dichloromethane. researchgate.net Green chemistry encourages the use of safer alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible. bohrium.comrsc.org
Design for Energy Efficiency: Utilizing catalysts (chemical or biological) that allow the reaction to proceed at lower temperatures and pressures can significantly reduce energy consumption.
Catalysis: The use of catalytic methods, rather than stoichiometric activating agents, is a cornerstone of green chemistry. Catalytic direct amidation methods, for example using boronic acid catalysts, could provide a more sustainable alternative to traditional coupling reagents. mdpi.com
| Green Chemistry Principle | Application to Synthesis |
| Waste Prevention | Optimize reaction for high yield and selectivity to minimize byproducts. |
| Safer Solvents | Replace hazardous solvents with greener alternatives like 2-MeTHF or CPME. bohrium.comrsc.org |
| Energy Efficiency | Employ catalytic methods to lower reaction temperatures and pressures. |
| Renewable Feedstocks | Investigate bio-based sources for starting materials. |
| Catalysis | Utilize catalytic direct amidation to avoid stoichiometric activating agents. mdpi.com |
Scale-Up Considerations and Challenges in Academic Synthesis
Translating a laboratory-scale synthesis to an industrial process presents a unique set of challenges. For the synthesis of this compound, several factors would need to be carefully considered during scale-up.
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is essential to predict the reaction behavior on a larger scale. The heat of reaction (exothermicity) must be managed to ensure safety and prevent runaway reactions.
Heat and Mass Transfer: In large reactors, efficient mixing and heat transfer become critical. Inadequate mixing can lead to localized "hot spots" and the formation of impurities.
Purification: The purification of the final product on a large scale can be a significant challenge. Crystallization is often the preferred method for isolating solid products in industry, and developing a robust crystallization process to obtain the desired purity and crystal form is crucial.
Process Safety: A comprehensive hazard analysis of all chemicals and reaction steps is necessary to ensure safe operation at an industrial scale. This includes understanding the thermal stability of reactants, intermediates, and products.
Cost of Goods: The economic viability of the process is paramount. The cost of raw materials, energy, and waste disposal all contribute to the final cost of the product and must be optimized.
| Scale-Up Challenge | Mitigation Strategy |
| Reaction Control | Detailed kinetic and thermodynamic studies, use of process analytical technology (PAT). |
| Heat Transfer | Proper reactor design, use of heat exchangers. |
| Purification | Development of a robust crystallization process, optimization of solvent and anti-solvent systems. |
| Safety | Thorough process hazard analysis (PHA), implementation of appropriate safety measures. |
| Cost | Optimization of reaction conditions to maximize yield, selection of cost-effective starting materials and reagents. |
Chemical Reactivity and Mechanistic Studies of 2 Methoxyethyl Carbamoyl Formic Acid
Fundamental Reaction Pathways and Functional Group Transformations
The structure of [(2-Methoxyethyl)carbamoyl]formic acid, also known as N-(2-methoxyethyl)oxamic acid, features several reactive centers that can participate in a variety of chemical transformations. The primary reaction pathways are expected to involve the carboxylic acid and the α-keto amide functionalities.
Reactions involving the Carboxylic Acid Group:
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can undergo esterification to form the corresponding ester.
Amide Formation: Reaction with a primary or secondary amine, typically in the presence of a coupling agent, would lead to the formation of an amide.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Decarboxylation: While generally requiring harsh conditions, certain substituted α-keto acids can undergo decarboxylation, losing carbon dioxide. mdpi.com
Reactions involving the α-Keto Amide Moiety:
Nucleophilic Addition to the Ketone: The ketone carbonyl group is susceptible to nucleophilic attack. Reactions with nucleophiles such as Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols after acidic workup.
Reduction of the Ketone: The keto group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄).
Hydrolysis of the Amide: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield (2-methoxyethyl)amine and oxalic acid.
A summary of potential transformations is presented in Table 1.
| Functional Group | Reaction Type | Reagents | Expected Product |
| Carboxylic Acid | Esterification | R'OH, H⁺ | [(2-Methoxyethyl)carbamoyl]formate ester |
| Carboxylic Acid | Amide Formation | R'₂NH, Coupling Agent | N',N'-Disubstituted-[(2-methoxyethyl)carbamoyl]formamide |
| Carboxylic Acid | Reduction | LiAlH₄ | 2-[(2-Methoxyethyl)amino]-2-hydroxyethanol |
| α-Keto Group | Nucleophilic Addition | R'MgBr, then H₃O⁺ | 2-Alkyl-2-hydroxy-[(2-methoxyethyl)carbamoyl]acetic acid |
| α-Keto Group | Reduction | NaBH₄ | 2-Hydroxy-[(2-methoxyethyl)carbamoyl]acetic acid |
| Amide | Hydrolysis | H₃O⁺ or OH⁻ | (2-Methoxyethyl)amine + Oxalic Acid |
| Table 1: Predicted Fundamental Reaction Pathways for this compound |
Analysis of the Role of the Carbamoyl (B1232498) and Carboxylic Acid Moieties in Reactivity
The α-keto amide moiety is a versatile structural motif. acs.orgrsc.orgnih.gov The two carbonyl groups are in a 1,2-relationship, which enhances their electrophilicity. The nitrogen atom's lone pair of electrons can be delocalized over both carbonyl groups, which can modulate their reactivity. nih.gov The geometry of the α-ketoamide, preferring a planar arrangement of the nitrogen and the two carbonyl groups, also plays a role in its interaction with other molecules. acs.orgnih.gov
The carboxylic acid group, being acidic, can be deprotonated to form a carboxylate anion. msu.edu This would significantly alter the electronic properties of the molecule, potentially decreasing the electrophilicity of the adjacent carbonyl carbon. The presence of the amide group, in turn, influences the acidity of the carboxylic acid.
Investigations into Electrophilic and Nucleophilic Properties
This compound possesses both electrophilic and nucleophilic centers.
Electrophilic Properties: The carbon atoms of both the ketone and the carboxylic acid carbonyl groups are electrophilic and susceptible to attack by nucleophiles. ncert.nic.in The α-keto amide moiety as a whole can act as a reactive electrophile. acs.orgnih.gov The electrophilicity of these centers can be enhanced by acid catalysis, which protonates the carbonyl oxygen, making the carbon more electron-deficient.
Nucleophilic Properties: The nitrogen atom of the amide and the oxygen atoms of the carbonyl and hydroxyl groups possess lone pairs of electrons and can act as nucleophiles. ncert.nic.in The amide nitrogen, however, is generally a weak nucleophile due to the delocalization of its lone pair. The oxygen of the ether linkage in the 2-methoxyethyl group also has nucleophilic character.
The interplay of these properties is crucial in determining the reaction pathways. For instance, in a self-condensation reaction, one molecule could act as a nucleophile while another acts as an electrophile.
Elucidation of Reaction Mechanisms and Identification of Intermediates
While specific mechanistic studies for this compound are not available, the mechanisms of its potential reactions can be postulated based on well-established principles.
For example, the mechanism of a nucleophilic addition to the keto-carbonyl group would likely involve the initial attack of a nucleophile on the electrophilic carbon atom, leading to a tetrahedral intermediate. ncert.nic.in This intermediate would then be protonated upon acidic workup to yield the final alcohol product.
In the case of amide hydrolysis, the mechanism would differ under acidic and basic conditions. In acidic hydrolysis, the carbonyl oxygen of the amide would be protonated, followed by nucleophilic attack of water. In basic hydrolysis, a hydroxide (B78521) ion would directly attack the amide carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the amine.
Kinetic studies and the use of isotopic labeling would be instrumental in elucidating the precise reaction mechanisms and identifying any transient intermediates. For instance, in reactions involving the carboxylic acid, intermediates such as acylium ions or mixed anhydrides could potentially be formed, depending on the reaction conditions.
The study of related oxamic acid derivatives has shown the generation of carbamoyl radicals under certain oxidative conditions, which can then participate in cyclization reactions. mdpi.com This suggests that radical pathways could also be a possibility for this compound under appropriate conditions.
Computational and Theoretical Chemistry Studies of 2 Methoxyethyl Carbamoyl Formic Acid
Quantum Chemical Calculations for Molecular Structure and Electronic Properties (e.g., DFT Studies)
There are no specific Density Functional Theory (DFT) studies or other quantum chemical calculations reported in the scientific literature for [(2-Methoxyethyl)carbamoyl]formic acid. Such studies would be invaluable for determining its optimized molecular geometry, bond lengths, bond angles, and electronic properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution. This information is fundamental to understanding the molecule's stability and reactivity.
Molecular Modeling and Conformational Analysis
No molecular modeling or conformational analysis studies for this compound have been published. A conformational analysis would be crucial to identify the most stable three-dimensional arrangements of the molecule. Due to the presence of several rotatable bonds—specifically around the ethyl, carbamoyl (B1232498), and formic acid moieties—this compound can exist in multiple conformations. Understanding the energy landscape of these conformers is essential for predicting its biological activity and interaction with other molecules.
Theoretical Prediction of Spectroscopic Signatures
There is no available research on the theoretical prediction of spectroscopic signatures for this compound. Computational methods, often used in conjunction with experimental techniques, can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical spectra would be instrumental in the identification and characterization of the compound.
Derivatives and Analogs of 2 Methoxyethyl Carbamoyl Formic Acid: Synthetic and Structure Reactivity Investigations
Synthesis of Structurally Modified Derivatives
The synthesis of derivatives of [(2-Methoxyethyl)carbamoyl]formic acid and related N-substituted oxamic acids can be achieved through several established chemical routes. A primary strategy involves the reaction of a substituted amine with a derivative of oxalic acid.
One common method is the reaction of an appropriate amine with an oxalic acid ester halide, such as an oxalic acid monoester chloride, in an inert solvent. google.com This reaction is typically conducted in the presence of a base, like polyvinylpyridine, to neutralize the acid generated during the reaction. google.com After the reaction is complete, the resulting ester can be isolated, and if the free acid is desired, it can be obtained through hydrolysis.
Another approach involves the esterification of the free oxamic acids. The oxamic acid can first be converted to a more reactive species like an oxamic acid halide (preferably a chloride), which is then esterified with the desired alcohol in the presence of an acid-binding agent such as triethylamine. google.com Alternative esterification methods can be performed in the presence of an acidic catalyst or a carbodiimide. google.com
The table below summarizes key synthetic strategies for preparing derivatives.
| Synthetic Method | Reactants | Key Conditions | Product Type | Reference |
| Reaction with Oxalic Acid Ester Halide | Substituted Amine, Oxalic Acid Ester Halide | Inert solvent, Base (e.g., polyvinylpyridine) | Oxamic Acid Ester | google.com |
| Esterification via Acid Halide | Free Oxamic Acid, Alcohol | Conversion to acid chloride, Acid-binding agent (e.g., triethylamine) | Oxamic Acid Ester | google.com |
| Hydrolysis of Esters | Carbamoyl (B1232498) Methyl Ester | Reflux with aqueous sodium hydroxide (B78521), followed by acidification | Free Carbamoyl Formic Acid | |
| Carbamoylation | Aminoethyl Precursor, Dimethylcarbamoyl Chloride | Aprotic solvent, Base (e.g., cesium carbonate), ~50°C | Carbamoyl Derivative |
Systematic Modifications of the Methoxyethyl Substituent
Systematic modification of the N-(2-methoxyethyl) substituent is a key strategy for exploring the structure-activity relationships of these compounds. By altering the size, polarity, and steric properties of this side chain, researchers can fine-tune the molecule's interaction with biological targets.
Studies on analogous N-substituted oxamates have demonstrated that even subtle changes to the N-alkyl chain can significantly impact biological activity. For instance, investigations into the inhibition of lactate (B86563) dehydrogenase (LDH) isozymes showed that varying the length of a simple N-alkyl chain (e.g., N-ethyl vs. N-propyl) altered both the potency and selectivity of inhibition. nih.gov While N-ethyl oxamate (B1226882) was found to be a potent inhibitor, N-propyl oxamate showed greater selectivity for the LDH-C4 isozyme. nih.gov Extending the chain to non-polar four-carbon atoms, whether linear or branched, led to a dramatic decrease in affinity and selectivity. nih.gov
Applying this principle to the N-(2-methoxyethyl) group, modifications could include:
Varying the Alkyl Chain Length: Synthesizing analogs with N-(3-methoxypropyl) or N-(methoxy-methyl) groups to assess the impact of the distance between the ether oxygen and the carbamoyl nitrogen.
Altering the Ether Group: Replacing the methoxy (B1213986) group with an ethoxy group (as in N-(2-ethoxyethyl)oxamic acid derivatives) or other alkoxy groups to probe the effect of steric bulk. google.com
Replacing the Ether Linkage: Substituting the ether oxygen with other functionalities, such as a thioether or an alkyl group, to evaluate the role of the oxygen atom's hydrogen bond accepting capability.
Exploration of Variations within the Carbamoyl and Formic Acid Functionalities
The carboxylic acid group is a primary site for modification. As described in synthetic methods, it can be readily converted into various esters (e.g., methyl, ethyl, or 2-ethoxyethyl esters) to alter the molecule's polarity and pharmacokinetic properties. google.com
Furthermore, the oxamic acid moiety can undergo oxidative decarboxylation to generate carbamoyl radicals. researchgate.net This reaction, which can be mediated by thermal, photochemical, or electrochemical methods, transforms the formic acid functionality and allows the resulting carbamoyl radical to participate in further reactions, such as additions to unsaturated systems to form a wide range of amides. researchgate.net This inherent reactivity provides a pathway to a diverse set of derivatives where the formic acid group has been replaced.
The carbamoyl (-NH-C=O) linkage itself can be a target for modification, although this is less common for N-substituted oxamates. In broader chemical synthesis, amide bonds can be altered, but in the context of oxamic acids, the focus typically remains on the N-substituent and the carboxylic acid terminus.
Structure-Reactivity Relationship Studies of Synthesized Analogs
Structure-reactivity relationship (SAR) studies are essential for correlating the chemical structure of the synthesized analogs with their chemical or biological activity. For oxamic acid derivatives, these studies have been particularly informative in the context of enzyme inhibition.
A clear example is the investigation of oxamic acid analogues as inhibitors of lactate dehydrogenase (LDH) isozymes. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors and can discriminate between the active sites of different isozymes (LDH-A4, LDH-B4, and LDH-C4). nih.gov The SAR data from this research showed a distinct relationship between the nature of the N-alkyl substituent and the inhibitory profile.
The table below, based on findings from studies on LDH-C4 inhibitors, illustrates how modifying the N-substituent on the oxamate core affects inhibitory potency and selectivity. nih.gov
| Compound | N-Substituent | Observed Activity/Selectivity | Reference |
| N-Ethyl Oxamate | Ethyl | Most potent inhibitor with high affinity for LDH-C4 | nih.gov |
| N-Propyl Oxamate | Propyl | Most selective inhibitor for LDH-C4 | nih.gov |
| Analogs with 4-Carbon Chains | Butyl, Isobutyl | Dramatically diminished affinity and selectivity for LDH-C4 | nih.gov |
These studies demonstrate that a specific chain length and polarity on the nitrogen atom are critical for effective interaction with the target enzyme. nih.gov Such findings provide a rational basis for the design of new, more potent, and selective analogs of this compound for various applications. By systematically altering the methoxyethyl side chain and the carboxylic acid terminus, researchers can map the structural requirements for a desired activity. nih.govrsc.org
Applications of 2 Methoxyethyl Carbamoyl Formic Acid in Advanced Organic Synthesis
Strategies for Asymmetric Synthesis Incorporating the Compound:There is no published research outlining methodologies for using [(2-Methoxyethyl)carbamoyl]formic acid in asymmetric synthesis to control stereochemical outcomes.
Due to the lack of specific and detailed research findings, it is not possible to generate the requested in-depth article while adhering to the required standards of scientific accuracy and strict adherence to the proposed outline.
Unveiling the Chemical Biology and Mechanistic Probes of this compound
While direct and extensive research on this compound, also known as N-(2-methoxyethyl)oxamic acid, is limited in publicly available scientific literature, its structural motifs and the broader class of N-substituted oxamic acids provide a framework for understanding its potential roles in chemical biology and as a mechanistic probe. This article explores the hypothetical design, synthesis, and application of this compound based on established principles and studies of related molecules.
Future Research Directions and Unexplored Avenues for 2 Methoxyethyl Carbamoyl Formic Acid
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The synthesis of [(2-Methoxyethyl)carbamoyl]formic acid and its derivatives, traditionally performed in batch reactors, is a prime candidate for adaptation to continuous flow chemistry and automated synthesis platforms. Oxamic acids are typically prepared through the coupling of amines with oxalic acid monoester derivatives, followed by hydrolysis. rsc.orgdocksci.com This two-step process can be streamlined and enhanced through a flow chemistry approach.
A hypothetical continuous flow setup would involve pumping a stream of the starting materials, such as a monoester of oxalic acid and 2-methoxyethylamine (B85606), through a heated microreactor or packed-bed column to facilitate the initial coupling reaction. The resulting oxamate (B1226882) ester could then be directed to a second module, where a stream of an acidic or basic solution is introduced for in-line hydrolysis to yield the final this compound product. rsc.orgdocksci.com
The advantages of such a system include precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yield, higher purity, and enhanced safety, particularly when handling reactive intermediates. organic-chemistry.orgvapourtec.com Automated platforms could continuously monitor reaction progress via in-line analytics (e.g., IR, UV-Vis), enabling real-time optimization and the creation of a library of analogs by systematically varying the starting amine. vapourtec.com This approach would accelerate the exploration of structure-activity relationships for new derivatives.
Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound
| Parameter | Stage 1: Amide Formation | Stage 2: Ester Hydrolysis | Rationale |
| Reactants | Diethyl oxalate (B1200264), 2-Methoxyethylamine | Crude Ethyl [(2-methoxyethyl)carbamoyl]formate | Based on standard oxamic acid synthesis routes. rsc.orgdocksci.com |
| Reactor Type | Heated Tubing Reactor (e.g., PFA) | Packed-Bed Reactor (e.g., with solid acid catalyst) | Tubing allows for efficient heat transfer, while a packed bed can simplify downstream purification. |
| Temperature | 60 - 100 °C | 70 - 120 °C | Optimized to increase reaction rate while minimizing byproduct formation. organic-chemistry.orgvapourtec.com |
| Residence Time | 15 - 45 min | 10 - 30 min | Flow rates are adjusted to ensure complete conversion at each stage. organic-chemistry.org |
| Solvent | Ethanol or Tetrahydrofuran (THF) | Aqueous HCl or NaOH solution | Chosen for reactant solubility and compatibility with the reaction conditions. |
| In-line Analysis | FTIR Spectroscopy | pH Meter, UV-Vis Spectroscopy | To monitor the disappearance of the ester carbonyl and formation of the carboxylic acid in real-time. mt.com |
Potential for Integration into Novel Materials Science Applications
The chemical structure of this compound offers intriguing possibilities for its use as a functional monomer or building block in materials science. The primary reactive handle is the carboxylic acid group, which can participate in polymerization reactions. Furthermore, the compound serves as a stable precursor to the (2-methoxyethyl)carbamoyl radical upon oxidative decarboxylation. rsc.orgrsc.org This dual reactivity opens avenues for creating novel polymers and functional materials.
The carbamoyl (B1232498) radical generated from this compound can initiate or participate in radical polymerization by adding across unsaturated systems, such as alkenes. rsc.org This could be exploited to synthesize specialty polyamides or functionalize existing polymer backbones. The presence of the methoxyethyl side chain could impart desirable properties to the resulting material, such as increased solubility in organic solvents, improved flexibility, or the ability to coordinate with metal ions.
Another avenue is the development of polyamic acids (PAAs), polymers containing repeating amic acid units. nih.gov By designing appropriate difunctional analogs of this compound, it could be incorporated into PAA backbones. Such polymers are precursors to high-performance polyimides and have been investigated for applications in biosensors and electronics due to their intrinsic redox properties. nih.gov
Table 2: Potential Materials Science Applications
| Material Type | Role of this compound | Potential Properties & Applications |
| Specialty Polyamides | Monomer (via carbamoyl radical addition) rsc.org | The methoxyethyl group could enhance solubility and provide sites for metal coordination, useful for membranes or coatings. |
| Functionalized Polymers | Grafting agent (via radical reaction) | Introduces amide and ether functionalities onto commodity polymer surfaces, modifying hydrophilicity and adhesion. |
| Polyamic Acid (PAA) Derivatives | Functional comonomer nih.gov | Creates polymers with pendent electroactive groups for use in enzyme-free biosensors or as charge-transporting layers. nih.gov |
| Metal-Organic Frameworks (MOFs) | Organic Linker | The carboxylate and amide groups can act as coordination sites for metal ions, forming porous structures for gas storage or catalysis. |
Application of Advanced Spectroscopic and Analytical Techniques for Detailed Mechanistic Elucidation
The rich chemistry of oxamic acids, particularly their conversion to carbamoyl radicals, presents an ideal area for investigation using advanced spectroscopic techniques to elucidate complex reaction mechanisms. rsc.orgrsc.org While standard techniques provide basic structural information, time-resolved in-situ monitoring is necessary to capture the formation and fate of transient species like the (2-methoxyethyl)carbamoyl radical. spectroscopyonline.comnih.gov
Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the real-time concentration profiles of reactants, intermediates, and products without the need for sampling. mt.comspectroscopyonline.com For instance, the decarboxylation of this compound could be followed by observing the disappearance of the carboxylic acid vibrational bands and the appearance of signals corresponding to subsequent products. mt.com This data provides invaluable kinetic information and helps identify reaction bottlenecks or unexpected side reactions. nih.gov
For studying solid-state transformations or reactions involving heterogeneous catalysts, time-resolved in-situ X-ray diffraction can track changes in crystalline phases during a reaction. nih.govbirmingham.ac.uk This would be particularly useful for analyzing the electrochemical or photochemical generation of carbamoyl radicals on electrode or photocatalyst surfaces. rsc.orgrsc.org
Table 3: Advanced Spectroscopic Techniques for Mechanistic Analysis
| Technique | Information Gained | Application to this compound Chemistry |
| In-situ FTIR/Raman Spectroscopy | Real-time concentration of functional groups, reaction kinetics, detection of intermediates. mt.comspectroscopyonline.com | Monitoring the oxidative decarboxylation process; quantifying the rate of carbamoyl radical addition to alkenes. rsc.org |
| Time-Resolved Mass Spectrometry | Identification of transient species and reaction byproducts based on mass-to-charge ratio. | Direct detection of radical intermediates and characterization of products from tandem addition-cyclization reactions. rsc.org |
| In-situ X-ray Diffraction (XRD) | Tracking changes in solid-state structure and phase composition during a reaction. nih.govbirmingham.ac.uk | Elucidating mechanisms in solid-state or slurry-based photochemical and electrochemical reactions. rsc.org |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Direct detection and characterization of radical species. | Unambiguous confirmation of the formation of the (2-methoxyethyl)carbamoyl radical and studying its electronic structure. |
Computational Design and de novo Synthesis of Novel Analogs with Predicted Reactivity Profiles
Computational chemistry provides powerful predictive tools for designing novel analogs of this compound with tailored properties. nih.gov Methods like Density Functional Theory (DFT) can be employed to calculate the geometric and electronic structures of the parent molecule and its derivatives. ornl.govresearchgate.net Such calculations can predict how modifications to the chemical structure will influence the stability of the parent molecule and the reactivity of the resulting carbamoyl radical.
For instance, DFT studies can estimate the bond dissociation energy of the C-C bond that is cleaved during decarboxylation, providing insight into the ease of radical formation. researchgate.net By introducing electron-donating or electron-withdrawing groups onto analogs of this compound, the electronic properties of the subsequent radical can be fine-tuned. Computational models can predict these effects, guiding synthetic efforts toward molecules with desired reactivity for specific applications, such as selective amidation reactions. rsc.org
Furthermore, machine learning algorithms can be trained on datasets of known compounds to develop quantitative structure-activity relationship (QSAR) models. nih.govresearchgate.netnih.gov These models could rapidly predict the reactivity or other properties of newly designed analogs, accelerating the discovery process. nih.gov This in silico screening allows chemists to prioritize the most promising candidates for de novo synthesis, saving significant time and resources. researchgate.netacs.orgmdpi.comnih.gov
Table 4: Computational Approaches for the Design of Novel Analogs
| Computational Method | Predictive Goal | Example Application |
| Density Functional Theory (DFT) | Calculate ground-state geometries, transition state energies, and electronic properties. ornl.govresearchgate.net | Predicting the activation energy for decarboxylation to form the carbamoyl radical; assessing the radical's nucleophilicity. rsc.org |
| Molecular Dynamics (MD) Simulation | Simulate the behavior of molecules in solution, including solvent effects and conformational preferences. | Understanding how the methoxyethyl chain's conformation influences reactivity or interactions with other molecules. |
| Machine Learning / QSAR | Predict reactivity and properties based on structural features. nih.govnih.gov | Rapidly screening a virtual library of thousands of potential analogs to identify candidates with optimal radical stability. |
| Ab initio Calculations | Provide high-accuracy energy calculations for benchmarking other methods. researchgate.net | Accurately determining the reaction pathway for the addition of the carbamoyl radical to various substrates. |
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing [(2-Methoxyethyl)carbamoyl]formic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via carbamoylation of formic acid derivatives. A typical approach involves coupling 2-methoxyethylamine with formic acid derivatives (e.g., formyl chloride) under inert conditions. Catalysts like HATU or EDCI improve coupling efficiency, while bases such as DIPEA (N,N-diisopropylethylamine) neutralize byproducts. Reaction optimization includes temperature control (0–25°C) and solvent selection (e.g., DMF or acetonitrile). Post-synthesis, purification via reverse-phase HPLC with 0.1% formic acid in the mobile phase enhances purity .
Q. How does the 2-methoxyethyl carbamoyl group affect the compound’s solubility and stability in aqueous solutions?
- Methodological Answer : The carbamoyl group increases hydrophilicity, while the 2-methoxyethyl chain introduces steric hindrance, affecting solubility. Stability studies should use buffered systems (e.g., 0.1% formic acid in water/acetonitrile) to mimic physiological conditions. pH-dependent stability can be assessed via LC-MS over 24–72 hours, with degradation products identified using high-resolution mass spectrometry .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- LC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile for optimal separation and ionization. Monitor for [M+H]+ ions .
- NMR : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm the carbamoyl and methoxyethyl moieties.
- FT-IR : Peaks near 1670 cm−1 (C=O stretch) and 1540 cm−1 (N-H bend) validate functional groups .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic decomposition or esterification of this compound?
- Methodological Answer : Acid-catalyzed esterification (e.g., with methanol) proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack. Kinetic studies using in-situ FT-IR or NMR track intermediate formation. Computational models (DFT) can map transition states and activation energies, validated experimentally by varying catalyst (e.g., H2SO4) concentrations and temperatures (25–80°C) .
Q. How do hydrogen-bonding interactions influence the compound’s behavior in biological matrices?
- Methodological Answer : The carbamoyl group forms hydrogen bonds with water and biomolecules, altering pharmacokinetics. Use molecular dynamics simulations to predict binding affinities with proteins (e.g., serum albumin). Validate via fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding constants (Kd) .
Q. What are the challenges in detecting this compound in complex mixtures, and how can they be mitigated?
- Methodological Answer : Matrix effects in biological samples (e.g., plasma) suppress ionization in LC-MS. Solutions include:
- Sample Cleanup : Solid-phase extraction (SPE) with mixed-mode sorbents.
- Ion Pairing : Add 0.1% formic acid to enhance protonation and reduce adduct formation .
- Internal Standards : Use deuterated analogs for quantification accuracy.
Q. What degradation pathways occur under oxidative stress, and how can they be modeled?
- Methodological Answer : Expose the compound to reactive oxygen species (e.g., H2O2/UV light) and analyze degradation via LC-HRMS. Identify primary oxidation products (e.g., N-oxide derivatives) and propose pathways using software like ACD/Structure Elucidator. Accelerated stability studies (40°C/75% RH) predict shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
